tert-butyl 4-[(1,3-dimethyl-6-phenyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]piperazine-1-carboxylate tert-butyl 4-[(1,3-dimethyl-6-phenyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]piperazine-1-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC16327617
InChI: InChI=1S/C24H29N5O3/c1-16-20-18(15-19(17-9-7-6-8-10-17)25-21(20)27(5)26-16)22(30)28-11-13-29(14-12-28)23(31)32-24(2,3)4/h6-10,15H,11-14H2,1-5H3
SMILES:
Molecular Formula: C24H29N5O3
Molecular Weight: 435.5 g/mol

tert-butyl 4-[(1,3-dimethyl-6-phenyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]piperazine-1-carboxylate

CAS No.:

Cat. No.: VC16327617

Molecular Formula: C24H29N5O3

Molecular Weight: 435.5 g/mol

* For research use only. Not for human or veterinary use.

tert-butyl 4-[(1,3-dimethyl-6-phenyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]piperazine-1-carboxylate -

Specification

Molecular Formula C24H29N5O3
Molecular Weight 435.5 g/mol
IUPAC Name tert-butyl 4-(1,3-dimethyl-6-phenylpyrazolo[3,4-b]pyridine-4-carbonyl)piperazine-1-carboxylate
Standard InChI InChI=1S/C24H29N5O3/c1-16-20-18(15-19(17-9-7-6-8-10-17)25-21(20)27(5)26-16)22(30)28-11-13-29(14-12-28)23(31)32-24(2,3)4/h6-10,15H,11-14H2,1-5H3
Standard InChI Key GMVMGZOPDKZQCA-UHFFFAOYSA-N
Canonical SMILES CC1=NN(C2=C1C(=CC(=N2)C3=CC=CC=C3)C(=O)N4CCN(CC4)C(=O)OC(C)(C)C)C

Introduction

Chemical Identity and Physicochemical Properties

tert-Butyl 4-[(1,3-dimethyl-6-phenyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]piperazine-1-carboxylate is characterized by the following properties:

PropertyValue
CAS Number1324064-68-7
Molecular FormulaC24H29N5O3\text{C}_{24}\text{H}_{29}\text{N}_{5}\text{O}_{3}
Molecular Weight435.5 g/mol
DensityNot Available
Boiling/Melting PointsNot Available
SolubilityLikely polar aprotic solvents

The pyrazolo[3,4-b]pyridine core is substituted with methyl groups at positions 1 and 3, a phenyl group at position 6, and a tert-butyloxycarbonyl (Boc)-protected piperazine at position 4 . The Boc group enhances solubility and stability during synthetic processes, while the piperazine moiety may contribute to binding interactions in biological systems .

Synthetic Pathways and Reaction Mechanisms

Post-Functionalization Strategies

The Boc-protected piperazine is typically introduced using tert-butyl dicarbonate ((Boc)2O\text{(Boc)}_2\text{O}) under basic conditions. This step ensures the piperazine nitrogen remains protected during subsequent reactions, preventing unwanted side reactions .

Structural and Spectroscopic Analysis

Crystallographic and NMR Data

X-ray diffraction studies of related pyrazolo[3,4-b]pyridines reveal planar aromatic cores with substituents adopting equatorial conformations to minimize steric hindrance . For this compound, 1H^1\text{H}-NMR would likely show signals for the tert-butyl group (1.4 ppm, singlet), piperazine protons (2.5–3.5 ppm), and aromatic protons (7.0–8.5 ppm). The carbonyl group (C=O\text{C=O}) is expected near 165–170 ppm in 13C^{13}\text{C}-NMR .

Computational Modeling

Density functional theory (DFT) calculations predict that the Boc group and phenyl substituent create a hydrophobic pocket, potentially enhancing membrane permeability. The piperazine moiety’s basicity (pKa9.5\text{p}K_a \approx 9.5) suggests protonation under physiological conditions, aiding solubility .

Stability and Degradation Pathways

Hydrolytic Degradation

The Boc group is susceptible to acidic hydrolysis, yielding a free piperazine intermediate. Under physiological conditions (pH 7.4), this degradation is slow but accelerates in lysosomal environments (pH 4.5–5.0) .

Photostability

UV-Vis spectroscopy of analogous compounds shows absorption maxima near 270 nm, suggesting susceptibility to photodegradation. Stabilization via encapsulation in polymeric nanoparticles has been proposed .

Comparative Analysis with Structural Analogues

CompoundKey DifferencesBioactivity
4-Ethylpiperazine analogueEthyl vs. tert-butyl groupEnhanced solubility
Unprotected piperazine derivative Free amine vs. Boc protectionHigher reactivity

The tert-butyl group in this compound likely reduces metabolic clearance compared to its unprotected counterpart, extending plasma half-life .

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